[2-acetyloxy-1,2-bis(oxiran-2-yl)ethyl] acetate
Description
[2-acetyloxy-1,2-bis(oxiran-2-yl)ethyl] acetate: is a synthetic organic compound that is not naturally occurring. It is part of the human exposome, meaning it is only found in individuals exposed to this compound or its derivatives . The compound is also known by other names such as Dianhydrodulcitol and Dulcitol diepoxide .
Properties
CAS No. |
57230-48-5 |
|---|---|
Molecular Formula |
C10H14O6 |
Molecular Weight |
230.21 g/mol |
IUPAC Name |
[(1R,2S)-2-acetyloxy-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]ethyl] acetate |
InChI |
InChI=1S/C10H14O6/c1-5(11)15-9(7-3-13-7)10(8-4-14-8)16-6(2)12/h7-10H,3-4H2,1-2H3/t7-,8+,9+,10- |
InChI Key |
MMAXAFOTGLVFQZ-FIRGSJFUSA-N |
SMILES |
CC(=O)OC(C1CO1)C(C2CO2)OC(=O)C |
Isomeric SMILES |
CC(=O)O[C@@H]([C@H]1CO1)[C@@H]([C@@H]2CO2)OC(=O)C |
Canonical SMILES |
CC(=O)OC(C1CO1)C(C2CO2)OC(=O)C |
Other CAS No. |
57230-48-5 |
Synonyms |
1,2:5,6-Dianhydro-3,4-diacetyldulcitol; 1,2:5,6-Dianhydro-3,4-diacetylgalactitol; _x000B_NSC 292297; 1,2:5,6-Dianhydro-, Galactitol, Diacetate |
Origin of Product |
United States |
Preparation Methods
The synthesis of [2-acetyloxy-1,2-bis(oxiran-2-yl)ethyl] acetate involves specific reaction conditions and routes. One common method includes the reaction of galactitol with acetic anhydride under controlled conditions to form the diacetate derivative . Industrial production methods may vary, but they generally involve similar chemical reactions with optimized conditions for large-scale production.
Chemical Reactions Analysis
[2-acetyloxy-1,2-bis(oxiran-2-yl)ethyl] acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to revert the oxidized form back to the original compound.
Substitution: This involves replacing one functional group with another under specific conditions.
Common reagents used in these reactions include acetic anhydride for acetylation and various oxidizing and reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[2-acetyloxy-1,2-bis(oxiran-2-yl)ethyl] acetate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Industry: It is used in the production of rare sugars and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which [2-acetyloxy-1,2-bis(oxiran-2-yl)ethyl] acetate exerts its effects involves the activation of two parallel signaling cascades: the p53-p21 and the CDC25C-CDK1 cascades . These pathways are crucial for cell cycle regulation and apoptosis, making the compound effective in inducing cell cycle arrest and enhancing radiosensitivity.
Comparison with Similar Compounds
Similar compounds to [2-acetyloxy-1,2-bis(oxiran-2-yl)ethyl] acetate include:
- Dianhydrodulcitol
- Dulcitol diepoxide
- 1,2:5,6-Diepoxydulcitol
Compared to these compounds, this compound is unique in its specific applications in cancer research and its ability to enhance radiosensitivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
